![molecular formula C22H27N3O2S2 B2753411 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 689262-59-7](/img/structure/B2753411.png)
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis due to energy depletion . The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Activité Biologique
The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 689262-59-7) is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C22H27N3O2S2 |
Molecular Weight | 429.6 g/mol |
IUPAC Name | 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI Key | OHWIWGSTKWFSBC-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the azepane ring may enhance the binding affinity to receptors or enzymes, while the thieno[3,2-d]pyrimidine core allows for interactions with nucleic acids and proteins involved in cellular signaling pathways. The sulfanyl group is also significant for its potential role in redox reactions and enzyme inhibition.
Biological Activity
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity
- Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines in MTT assays .
- The compound's mechanism may involve inducing apoptosis and blocking cell cycle progression in cancer cells .
- Anti-inflammatory Effects
- Antioxidant Activity
Case Studies
Several studies have explored the biological activities of compounds structurally related to This compound :
- Study on Anticancer Agents
- Evaluation of Multifunctional Compounds
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- A549 (human lung adenocarcinoma)
- MCF-7 (human breast adenocarcinoma)
- HT-29 (human colorectal adenocarcinoma)
Case Study: Cytotoxicity Assessment
A study utilized the MTT assay to determine the cytotoxicity of this compound against the aforementioned cell lines. The results indicated significant inhibition of cell proliferation, suggesting that it may serve as a lead compound for developing new anticancer agents. The selectivity index was calculated by comparing the cytotoxic effects on healthy cells (NIH3T3) versus cancerous cells, demonstrating favorable selectivity towards cancer cells .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activity. Thienopyrimidine derivatives are known to interact with GABAergic systems, which are crucial in seizure modulation.
Research Findings
In a study focused on evaluating anticonvulsant activity using a pentylenetetrazole-induced seizure model in mice, various derivatives were synthesized and tested. The results indicated that certain modifications to the thienopyrimidine structure enhanced its efficacy as an anticonvulsant agent .
Mechanistic Insights and Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with specific biological targets. These studies provide insights into the mechanism of action and help in optimizing the compound's structure for improved activity.
Molecular Docking Results
The docking simulations revealed that the compound effectively binds to key sites on target proteins associated with cancer and seizure disorders. This information is crucial for further development and optimization of similar compounds .
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-16-13-18-20(29-16)21(27)25(14-17-9-5-4-6-10-17)22(23-18)28-15-19(26)24-11-7-2-3-8-12-24/h4-6,9-10,16H,2-3,7-8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVQCZNVFVQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.